sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate
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Overview
Description
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-Methyl-2-oxovaleric acid, which is a keto acid. This compound is often used in biochemical and medical research as an analytical reagent, particularly for the detection and quantification of 2-keto acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate typically involves the isotopic labeling of 3-Methyl-2-oxovaleric acid with carbon-13. The labeled acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually require a controlled environment to ensure the purity and stability of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the isotopic labeling is precise and the final product is free from contaminants .
Chemical Reactions Analysis
Types of Reactions
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The keto group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with α-keto acid dehydrogenases. It acts as a substrate for these enzymes, allowing researchers to study their specificity and kinetics. Additionally, it can inhibit the mitochondrial α-ketoglutarate dehydrogenase complex, leading to the induction of nerve cell death. This inhibition is useful for studying neurodegenerative diseases and the role of reactive oxygen species in cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxopentanoic acid sodium salt
- Sodium 4-methyl-2-oxovalerate
- Sodium 3-methyl-2-oxobutyrate
- Ketoisoleucine sodium salt
Uniqueness
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracer studies and metabolic research. This labeling allows for precise tracking and quantification in various biochemical assays, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i4+1,5+1,6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDJDLCNOXJGKC-IIDVSRKWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH](C)[13C](=O)[13C](=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.